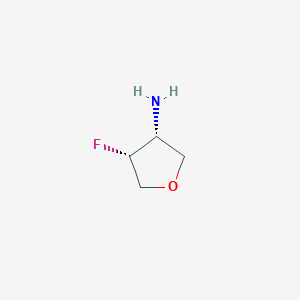

(3R,4R)-4-Fluorotetrahydrofuran-3-amine

説明

(3R,4R)-4-Fluorotetrahydrofuran-3-amine is a chiral fluorinated heterocyclic amine with a five-membered tetrahydrofuran ring. Its structure features a fluorine atom at the 4-position and an amine group at the 3-position, both in the (R,R) stereochemical configuration. This compound is of significant interest in medicinal chemistry due to the fluorine atom’s ability to enhance lipophilicity, metabolic stability, and bioavailability . Its synthesis typically involves fluorination of precursor diols or epoxides, followed by amine functionalization . Applications span drug development (e.g., enzyme inhibitors, receptor modulators) and materials science.

特性

IUPAC Name |

(3R,4R)-4-fluorooxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFNMXYQEIJFEA-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263554 | |

| Record name | 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097273-70-4 | |

| Record name | 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097273-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanamine, 4-fluorotetrahydro-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluorotetrahydrofuran-3-amine typically involves the fluorination of oxolane derivatives followed by amination. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction conditions often require low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods: Industrial production of (3R,4R)-4-Fluorotetrahydrofuran-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the fluorination reaction and ensure consistent product quality .

化学反応の分析

Types of Reactions: Cis-4-Fluorooxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups in place of the fluorine atom .

科学的研究の応用

Cis-4-Fluorooxolan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes

作用機序

The mechanism of action of (3R,4R)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The amine group can act as a nucleophile, participating in various biochemical reactions .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The unique properties of (3R,4R)-4-Fluorotetrahydrofuran-3-amine are best understood through comparisons with analogs differing in stereochemistry, substituents, or core scaffolds. Key compounds and their distinguishing features are summarized below:

Table 1: Comparison of (3R,4R)-4-Fluorotetrahydrofuran-3-amine with Similar Compounds

Key Differentiating Factors

Stereochemical Influence

The (R,R) configuration of (3R,4R)-4-Fluorotetrahydrofuran-3-amine is critical for its biological activity. For example, its (S,R)-isomer exhibits diminished receptor binding due to mismatched stereochemistry in chiral environments . Similarly, piperidine analogs like (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine show distinct pharmacological profiles compared to their (R,R)-counterparts .

Fluorine vs. Other Substituents

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Trifluoromethyl (CF₃) : Increases electronegativity and steric bulk, as seen in rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine, but may reduce selectivity due to stronger electron-withdrawing effects .

- Methyl (CH₃) : In piperidine analogs, methyl groups at the 1-position improve solubility without compromising stability .

Core Scaffold Modifications

- Tetrahydrofuran vs. Piperidine : The five-membered tetrahydrofuran ring in (3R,4R)-4-Fluorotetrahydrofuran-3-amine offers conformational rigidity, whereas six-membered piperidine derivatives provide greater flexibility for receptor interactions .

生物活性

(3R,4R)-4-Fluorotetrahydrofuran-3-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including synthesis, antiviral activity, and case studies.

Synthesis of (3R,4R)-4-Fluorotetrahydrofuran-3-amine

The synthesis of (3R,4R)-4-Fluorotetrahydrofuran-3-amine typically involves the introduction of a fluorine atom at the 4-position of the tetrahydrofuran ring. Various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through nucleophilic substitution reactions or via fluorination of precursors under controlled conditions.

Biological Activity

The biological activity of (3R,4R)-4-Fluorotetrahydrofuran-3-amine has been evaluated in various contexts:

Antiviral Activity

Recent studies have investigated the compound's potential as an antiviral agent. In particular, its analogs have been tested against several viral polymerases, including those from influenza and coronaviruses. However, findings indicate limited antiviral efficacy:

- Inhibitory Potency : A study reported that phosphonodiphosphates derived from similar fluorinated compounds showed no significant inhibition against viral polymerases at concentrations up to 20 μM .

- Prodrug Evaluation : Prodrugs based on these nucleoside analogs were screened against a range of viruses including HIV and SARS-CoV-2 but exhibited low or no inhibition activity .

The mechanism by which (3R,4R)-4-Fluorotetrahydrofuran-3-amine exerts its biological effects is still under investigation. The introduction of fluorine is hypothesized to enhance metabolic stability and improve binding affinity to target enzymes. However, specific interactions at the molecular level remain to be fully elucidated.

Case Studies

Several case studies highlight the challenges and potential of (3R,4R)-4-Fluorotetrahydrofuran-3-amine:

- Study on Nucleoside Analogues : A comprehensive evaluation was conducted on various nucleoside analogs, including those with fluorinated substituents. Results indicated that while some compounds demonstrated antiviral properties, others like (3R,4R)-4-Fluorotetrahydrofuran-3-amine did not show significant activity against tested viral strains .

- Pharmacokinetics and Stability : Research into the pharmacokinetic properties of fluorinated nucleosides revealed that while they may offer improved stability compared to their non-fluorinated counterparts, their overall efficacy in vivo remains questionable due to poor cellular uptake and metabolic conversion .

Data Summary

| Compound | Activity Tested | Result |

|---|---|---|

| (3R,4R)-4-Fluorotetrahydrofuran-3-amine | Viral polymerase inhibition | No significant inhibition |

| Prodrugs derived from analogs | Antiviral screening | Low/no inhibition against HIV and SARS-CoV-2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。